[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate
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Description
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate, also known as CEC, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
2-(4-Chlorophenyl)-2-oxoethyl 2-chlorobenzoate has been synthesized and investigated for its structural and vibrational properties. This compound's conformational analysis, optimized geometric parameters, normal mode frequencies, and vibrational assignments have been examined through Becke-3-Lee-Yang-Parr (B3LYP) density functional theory (DFT) method along with a 6-31++G(d,p) basis set. Potential energy surface (PES) and potential energy distribution (PED) analyses further support the conformational investigation and vibrational assignments. It crystallizes in the orthorhombic space group Pbca, with specific unit cell dimensions, showcasing the method's reliability in predicting vibrational wavenumbers and structural parameters (C. S. Chidan Kumar et al., 2014).
Comparative Studies on Derivatives
The compound's derivatives, such as ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, have been synthesized and shown promising biological activities against HBV, highlighting the synthetic utility of related compounds for developing potentially active biological agents (M. T. Aal, 2002).
Additionally, studies on Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit, synthesized from 2,4-dichlorobenzoic acid, have demonstrated significant antifungal activity. These findings underscore the importance of such compounds in developing new antifungal agents and exploring their broad spectrum of biological activities (Zheng Yu-gu, 2015).
Environmental Applications
In an environmental context, derivatives of chlorophenyl compounds, similar in structure to 2-(4-Chlorophenyl)-2-oxoethyl 2,5-dichlorobenzoate, have been involved in studies on the degradation of pollutants. For instance, the aerobic degradation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Alcaligenes eutrophus A5 highlights the potential for using microorganisms to break down persistent organic pollutants, leading to less harmful compounds such as 4-chlorobenzoic acid (L. Nadeau et al., 1994).
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-9-13(19)5-6-15(14)20/h1-6,9H,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQOIVPERYWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
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